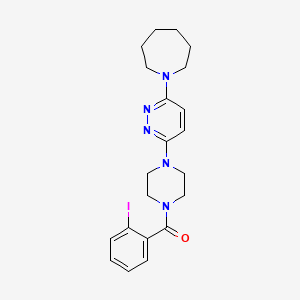![molecular formula C19H20FN3O2 B2399228 6-[4-(4-fluorophényl)pipérazino]nicotinate d'allyle CAS No. 339011-31-3](/img/structure/B2399228.png)
6-[4-(4-fluorophényl)pipérazino]nicotinate d'allyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of an allyl group, a fluorophenyl group, and a piperazine ring attached to a nicotinate moiety
Applications De Recherche Scientifique
Chemistry:
- Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry:
- It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate typically involves the following steps:
Formation of Piperazine Derivative: The synthesis begins with the preparation of the piperazine derivative.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of Nicotinate Moiety: The final step involves the esterification of the piperazine derivative with nicotinic acid or its derivatives to form the nicotinate moiety.
Industrial Production Methods: Industrial production of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced at the nicotinate moiety or the fluorophenyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced nicotinate or fluorophenyl derivatives.
Substitution: Substituted piperazine or fluorophenyl derivatives.
Mécanisme D'action
The mechanism of action of Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate various biological processes, leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)piperazine: A neuropharmacologically active compound used as an imaging probe.
4-(4-Fluorophenyl)piperazinyl derivatives: These compounds share structural similarities and are often studied for their biological activities.
Uniqueness:
- Allyl 6-[4-(4-fluorophenyl)piperazino]nicotinate is unique due to the presence of the nicotinate moiety, which imparts distinct chemical and biological properties. The combination of the allyl group, fluorophenyl group, and piperazine ring makes it a versatile compound with potential applications in various fields.
Propriétés
IUPAC Name |
prop-2-enyl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-25-19(24)15-3-8-18(21-14-15)23-11-9-22(10-12-23)17-6-4-16(20)5-7-17/h2-8,14H,1,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDANDBFXZEFRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2399148.png)

![methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2399153.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399154.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399156.png)


![{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2399159.png)

![7-Methyl-3-phenyl-1,10-dihydropyrazolo[3,4-a]carbazole](/img/structure/B2399162.png)
![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)


